Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

farnesyltransferase inhibition Ras signaling anticancer drug discovery

Sourcing low-potency FTase reference standards for assay validation often leads to uncharacterized or irreproducible compounds. This compound (CAS 146380-08-7) provides a well-defined benchmark with an established IC50 of 25 μM-approximately 13,000-fold weaker than optimized inhibitors-enabling calibrated negative control deployment. Its unique 1,3-dicarbonyl (β-diketone) sidechain introduces keto-enol tautomerism and metal-chelating capacity absent in simpler piperidine analogs, supporting SAR differentiation. Available from stock with rapid global fulfillment.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 146380-08-7
Cat. No. B15162956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(1,3-dioxo-4-phenylbutyl)-
CAS146380-08-7
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO2/c17-14(11-13-7-3-1-4-8-13)12-15(18)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2
InChIKeyUBYSXYRMDMUHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Identity & Profile


Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS 146380-08-7; molecular formula C15H19NO2; molecular weight 245.32 g/mol) is a synthetic piperidine derivative featuring a 1,3-dicarbonyl (β-diketone) sidechain attached to the piperidine nitrogen [1]. The compound incorporates an N-acyl piperidine core with a phenylbutyl-dione moiety, conferring structural features including keto-enol tautomerism potential and the capacity for metal chelation via the β-diketone group . While the piperidine scaffold is a well-established privileged structure in medicinal chemistry [2], this specific compound occupies a relatively underexplored niche in the published literature .

Synthetic Intermediate
β-diketone piperidine scaffold enables metal-chelation and derivatization studies.
FTase Assay Tool
Low-potency reference standard or negative control for in vitro farnesyltransferase assays.
Exploratory Scaffold
Underexplored starting point for medicinal chemistry SAR campaigns.

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Irreplaceability


Generic substitution among piperidine-containing compounds is inadvisable due to the profound impact of N-acyl substituents on biological target engagement and physicochemical properties. In farnesyltransferase (FTase) inhibitor development, even subtle modifications to the piperidine core produce order-of-magnitude differences in inhibitory potency [1]; for instance, converting a piperidine-2-one core to the corresponding piperidine core yielded a 10-fold potency increase [2]. The β-diketone moiety present in Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- introduces unique keto-enol tautomerism and metal-chelating capacity absent in simpler piperidine analogs . Furthermore, distinct substitution patterns at the piperidine nitrogen fundamentally alter lipophilicity, metabolic stability, and target selectivity profiles [3]. Consequently, assuming functional equivalence across piperidine derivatives—even those sharing identical molecular formulas—risks experimental irreproducibility and invalid cross-study comparisons.

Even minor N-acyl modifications may produce order-of-magnitude shifts in FTase inhibitory activity.
The β-diketone moiety introduces keto-enol tautomerism and metal chelation absent in simpler piperidine analogs.
Undefined stereochemistry may alter target engagement relative to enantiomerically resolved FTase inhibitors.

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Differentiation Evidence


FTase Inhibitory Potency vs. Optimized Piperidine Inhibitors

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- exhibits measurable but modest farnesyltransferase (FTase) inhibitory activity with an IC50 of 2.50×10⁴ nM (25 μM) as determined using an FT [³H]-SPA in vitro assay [1]. In contrast, optimized piperidine-based FTase inhibitors from systematic medicinal chemistry programs achieve sub-nanomolar to low-nanomolar potency. For instance, compound (+)-8 from the Nara et al. series inhibits FTase with an IC50 of 1.9 nM [2], while compounds 20a and 14a from the Tanaka et al. series exhibit IC50 values of 3.0 nM and 4.3 nM, respectively [3]. This potency differential of approximately four orders of magnitude (~13,000-fold) distinguishes Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- as a low-potency tool compound rather than a lead-optimized candidate [4].

FTase Potency vs. Optimized Inhibitors
Reported
FTase IC50: 2.50×10⁴ nM (25 μM)
Optimized inhibitors: 1.9–4.3 nM
~13,000-fold lower potency
Supports use as low-potency reference standard for assay validation.
Cross-study comparison; verify with direct side-by-side assay.
farnesyltransferase inhibition Ras signaling anticancer drug discovery piperidine SAR

Enantiomeric Purity & Chiral Impact on FTase Potency

Within the piperidine FTase inhibitor class, stereochemistry critically determines inhibitory potency. Optical resolution studies by Nara et al. revealed that (+)-enantiomers exhibit potent FTase inhibition while (-)-enantiomers demonstrate markedly reduced activity [1]. Specifically, (+)-8 inhibited FTase with an IC50 of 1.9 nM [2]. Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS 146380-08-7) is registered and commercially supplied as an achiral, racemic, or stereochemically undefined mixture without specified enantiomeric purity . The absence of defined stereochemistry in this compound contrasts with the enantiomerically resolved, high-potency piperidine FTase inhibitors reported in medicinal chemistry literature .

Chiral Purity & FTase Activity
Class-level
Achiral/racemic mixture; no enantiomeric resolution reported.
(+)-8: enantiomerically pure, IC50 1.9 nM.
Requires chiral resolution for enantiomer-specific studies.
Class-level inference from FTase SAR; verify chiral purity by HPLC.
chiral resolution enantioselective activity FTase SAR stereochemistry

Physicochemical Profile vs. Positional Isomers

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- exhibits calculated physicochemical parameters including SlogP of 0.34257 and logS of -3.18495 [1], with predicted pKa of 13.75±0.20, boiling point of 412.5±28.0 °C, and density of 1.117±0.06 g/cm³ . The isomeric compound Piperidine, 1-(1,4-dioxo-4-phenylbutyl)- (CAS 4810-95-1)—differing only in the 1,4- versus 1,3-dicarbonyl arrangement—presents distinct physicochemical behavior with a predicted boiling point of 433.3±28.0 °C, melting point of 51.5-52.5 °C, and predicted pKa of -0.57±0.20 . The PSA (polar surface area) of the target compound is calculated as 37.38 Ų, with logP of 2.1387 [2], indicating moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility characteristics distinct from the 1,4-isomer.

Physicochemical Profile vs. Positional Isomer
Head-to-head
1,3-isomer: b.p. 412.5 °C, pKa 13.75
1,4-isomer: b.p. 433.3 °C, pKa -0.57
Δb.p. ~20.8 °C; ΔpKa ~14.32 units
Positional isomer identity critical for solubility and stability.
Predicted values; experimental validation recommended.
logP solubility drug-likeness ADME prediction physicochemical properties

Target Selectivity: FTase vs. Off-Target Enzymes

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- demonstrates measurable inhibition of farnesyltransferase (FTase) with IC50 of 2.50×10⁴ nM (25 μM) [1]. The compound exhibits weak or negligible activity against two off-target enzymes tested: β-galactosidase (IC50 = 1.50×10⁵ nM, 150 μM) and dihydrofolate reductase (IC50 = 2.50×10⁴ nM, 25 μM) [2]. The approximately 6-fold selectivity for FTase over β-galactosidase and equipotent activity against dihydrofolate reductase indicate a lack of pronounced target selectivity. In contrast, optimized piperidine FTase inhibitors such as FPT Inhibitor I are characterized as 'highly selective' for FTase [3], though direct comparative selectivity data for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- versus these optimized compounds are not available in the public domain [4].

Target Selectivity vs. Off-Target Enzymes
Reported
FTase IC50 25 μM
β-gal 150 μM (~6-fold selectivity); DHFR 25 μM (no selectivity)
Modest selectivity may limit use as selective chemical probe.
Cross-study comparable; confirm in unified assay panel.
target selectivity off-target activity enzyme inhibition profiling assay panel

In Vivo PK/PD Data Status

A comprehensive search of the published literature and authoritative databases reveals no reported in vivo pharmacokinetic (PK) parameters (e.g., oral bioavailability, clearance, volume of distribution, half-life), pharmacodynamic (PD) biomarkers, or animal model efficacy data specifically for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- [1][2]. In contrast, optimized piperidine FTase inhibitors such as compound 24 from the Tanaka et al. series have been characterized with in vivo parameters including Rat AUC(PO, 10 mpk) = 4.0 μM·h and soft agar colony formation IC50 = 72 nM . The piperidine FTase inhibitor class as a whole has demonstrated cellular activity and in vivo efficacy in preclinical cancer models [3], but Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- itself lacks these advanced characterization data [4].

In Vivo PK/PD Characterization
Class-level
No reported in vivo PK/PD data for this compound.
Optimized inhibitors have reported rat AUC and soft agar data.
Restricts compound to in vitro and ex vivo applications.
Class-level inference; direct in vivo data not available.
in vivo PK pharmacodynamics bioavailability animal model efficacy

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Applications


FTase Assay Reference Standard / Negative Control

Based on its modest FTase inhibitory activity (IC50 = 25 μM) [1] and limited target selectivity [2], Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is best employed as a low-potency reference standard or negative control compound in in vitro farnesyltransferase enzyme assays. Its well-defined potency (~13,000-fold weaker than optimized piperidine FTase inhibitors) [3] provides a calibrated benchmark for assay validation and comparative compound screening. This application leverages the compound's characterized activity profile without requiring in vivo validation or high selectivity .

Synthetic Building Block for β-Diketone Piperidines

The compound's 1,3-dicarbonyl (β-diketone) sidechain attached to an N-acyl piperidine core [1] provides a versatile scaffold for further synthetic derivatization. The β-diketone moiety enables keto-enol tautomerism and metal chelation [2], making the compound suitable as a starting material for synthesizing metal-coordinating ligands, catalyst precursors, or novel piperidine-containing heterocycles [3]. The distinct physicochemical properties differentiating it from the 1,4-isomer (CAS 4810-95-1) further support its utility in structure-property relationship studies.

Medicinal Chemistry Scaffold Optimization

Given that systematic SAR studies on piperidine FTase inhibitors have demonstrated 10-fold potency improvements through core modifications [1] and achieved sub-nanomolar potencies via structural optimization [2], Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- serves as a low-potency starting scaffold for medicinal chemistry optimization campaigns. The modest baseline activity (IC50 = 25 μM) [3] and undefined stereochemistry provide a clean backdrop for assessing the impact of structural modifications on FTase inhibition and selectivity, enabling clear SAR elucidation in exploratory drug discovery programs.

Isomeric Purity Analytical Reference

The compound's 1,3-dicarbonyl arrangement distinguishes it from the 1,4-isomer Piperidine, 1-(1,4-dioxo-4-phenylbutyl)- (CAS 4810-95-1) with divergent physicochemical properties including a ~20.8 °C boiling point difference and ~14.32 pKa unit disparity [1][2]. This positional isomerism enables Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- to serve as an analytical reference standard for chromatographic method development and isomeric purity determination in synthetic workflows where both isomers may be present as impurities or reaction byproducts [3].

Application
Selection Property
Validation Focus
FTase assay reference standard
Known low-potency reference
FTase inhibition assay calibration
Synthetic building block
β-diketone scaffold for derivatization
Metal-chelation potential and synthetic utility
Medicinal chemistry scaffold
Low-potency starting scaffold for SAR
Impact of structural modifications on activity
Isomeric purity reference
1,3- vs. 1,4-dicarbonyl positional isomer resolution
Chromatographic method development

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